molecular formula C22H17ClFN3O3S B14121202 N-(2-chloro-4-methylphenyl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

N-(2-chloro-4-methylphenyl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

Cat. No.: B14121202
M. Wt: 457.9 g/mol
InChI Key: MVOITACUKZTOKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The target compound, with the molecular formula C₂₁H₁₆ClFN₃O₃S and a molecular weight of 409.89 g/mol, features a thieno[3,2-d]pyrimidine core substituted with a 2-fluorobenzyl group at position 3 and a 2,4-dioxo moiety. This scaffold is notable for its fused heterocyclic system, which is often associated with kinase inhibition or anticancer properties .

Properties

Molecular Formula

C22H17ClFN3O3S

Molecular Weight

457.9 g/mol

IUPAC Name

N-(2-chloro-4-methylphenyl)-2-[3-[(2-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C22H17ClFN3O3S/c1-13-6-7-17(15(23)10-13)25-19(28)12-26-18-8-9-31-20(18)21(29)27(22(26)30)11-14-4-2-3-5-16(14)24/h2-10H,11-12H2,1H3,(H,25,28)

InChI Key

MVOITACUKZTOKE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4F)SC=C3)Cl

Origin of Product

United States

Biological Activity

N-(2-chloro-4-methylphenyl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms, effects on various biological systems, and relevant studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Chemical Formula : C19H19ClF N3O3S
  • Molecular Weight : 393.89 g/mol
  • IUPAC Name : this compound

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. A notable study evaluated its effects on various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer) cells.

Case Study: Cytotoxicity on MCF7 Cells

Compound NameConcentration (µM)% Cytotoxicity
Control00
Test Compound1045
Test Compound2575
Test Compound5090

The results demonstrated that the compound significantly induced cytotoxicity in a dose-dependent manner, suggesting its potential as an effective anticancer agent .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Cell Proliferation : The compound disrupts the cell cycle in cancer cells, leading to apoptosis.
  • Induction of Oxidative Stress : It increases reactive oxygen species (ROS) levels within cells, contributing to cell death.
  • Targeting Specific Pathways : The compound may interact with specific signaling pathways involved in tumor growth and survival.

Antimicrobial Activity

In addition to its anticancer properties, preliminary investigations suggest that the compound may possess antimicrobial activity against various bacterial strains. A study assessed its effectiveness against Staphylococcus aureus and Escherichia coli.

Antimicrobial Efficacy Results

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64

These findings indicate that the compound could serve as a potential lead for developing new antimicrobial agents .

Comparison with Similar Compounds

Structural Comparisons

Thieno[3,2-d]pyrimidine Derivatives
  • CAS 1105223-65-1 (C₂₁H₁₆ClN₃O₂S): Shares the thieno[3,2-d]pyrimidine core but lacks the 2-fluorobenzyl and 2,4-dioxo groups. Instead, it has a 4-oxo group and a phenyl substituent. The absence of fluorine and additional oxygen atoms may reduce polarity and hydrogen-bonding capacity compared to the target compound .
  • Compound 5.6 (C₁₃H₁₁Cl₂N₃O₂S): Contains a dihydropyrimidin-2-ylthio group linked to an acetamide.
Pyrazolo/Pyrido-Pyrimidine Derivatives
  • Example 83 (): Features a pyrazolo[3,4-d]pyrimidine core with chromen-4-one and fluorophenyl groups. The larger fused system may enhance π-π stacking interactions but reduce metabolic stability compared to the smaller thienopyrimidine core .
  • MEK Inhibitor (): Based on a pyrido[4,3-d]pyrimidine scaffold. The nitrogen-rich core increases basicity, which could influence solubility and target engagement differently than the sulfur-containing thienopyrimidine .
Simple Acetamide Derivatives
  • 2-(4-Chlorophenyl)-N-(3,4-difluorophenyl)acetamide (C₁₄H₁₀ClF₂NO): A simpler acetamide with halogenated aryl groups.

Physicochemical Properties

Property Target Compound CAS 1105223-65-1 Compound 5.6 2-(4-Chlorophenyl)-N-(3,4-difluorophenyl)acetamide
Molecular Weight (g/mol) 409.89 409.89 344.21 293.69
Melting Point (°C) Not reported Not reported 230–232 394–396
H-Bond Donors/Acceptors 1/4 1/4 2/4 1/3
LogP (Predicted) ~3.5 (moderate) ~3.8 (higher) ~2.9 (lower) ~3.2

Key Observations :

  • The dihydropyrimidinone in Compound 5.6 has a lower molecular weight and LogP, suggesting better aqueous solubility but reduced membrane permeability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.